molecular formula C8H16BrNO B3023452 (4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine CAS No. 74572-19-3

(4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine

Cat. No.: B3023452
CAS No.: 74572-19-3
M. Wt: 222.12 g/mol
InChI Key: OJIRJOVRSAKRLY-UHFFFAOYSA-N
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Description

(4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine (CAS: 74572-19-3) is a bicyclic heterocyclic compound with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol . Its structure consists of a fused bicyclic system where a piperazine-like oxazine ring (containing one oxygen and one nitrogen atom) is hydrogenated to form an octahydro configuration. The stereochemistry (4aR,8aR) indicates a rigid, chair-like conformation, which influences its physicochemical properties and biological interactions.

Properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]oxazine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.BrH/c1-2-4-8-7(3-1)9-5-6-10-8;/h7-9H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIRJOVRSAKRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NCCO2.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670739
Record name Octahydro-2H-1,4-benzoxazine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74572-19-3
Record name Octahydro-2H-1,4-benzoxazine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for (4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine involves the use of α-amino ketones and diazo pyruvates. This method is catalyzed by ruthenium chloride (RuCl3) and proceeds through a tandem N–H insertion/cyclization sequence. The reaction conditions are mild, and the process shows broad functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Functionalization via N-Alkylation

The secondary amine undergoes alkylation under mild conditions. A representative example uses formaldehyde and sodium cyanoborohydride (NaBH₃CN):

Reagents/ConditionsYieldProduct StructureReference
CH₂O, NaBH₃CN, AcOH, THF, 70°C (overnight)85%N-Methylated derivative (4aR,8aR)-4-methyl-octahydro-2H-1,4-benzoxazine

Key Notes :

  • The reaction proceeds via iminium ion formation, followed by borohydride-mediated reduction.

  • Stereochemical integrity is maintained due to the rigid bicyclic framework.

Ring-Opening Reactions

The oxazine ring undergoes acid-catalyzed hydrolysis to yield functionalized intermediates:

ConditionsProductApplicationReference
3N HCl, reflux (10 min)(1R,2R)-2-aminocyclohexanolChiral ligand in asymmetric catalysis

Mechanistic Insight :

  • Protonation of the oxygen atom weakens the C–O bond, leading to ring cleavage.

  • The trans-configuration directs regioselective hydrolysis.

Derivatization for Biological Activity

Structural modifications enhance pharmacological properties:

ModificationBiological TargetIC₅₀ (μM)Reference
N-Benzylation (R = C₆H₅CH₂)Hypoxia-induced HIF-1α10 ± 3.7
O-AcetylationPlatelet aggregation (ADP)10.14

Structure-Activity Relationship (SAR) :

  • Electron-withdrawing substituents on the aromatic ring improve hypoxic cell selectivity .

  • Bulky N-alkyl groups reduce off-target effects in platelet aggregation assays .

Stereochemical Stability

The trans-fused bicyclic system resists racemization under standard conditions:

ConditionObservationReference
Heating (100°C, 24 h)No detectable epimerization
Strong base (NaOH, EtOH)Configuration retained

X-ray Crystallography :

  • Single-crystal analyses confirm the (4aR,8aR) configuration, with C–C bond lengths of 1.54–1.57 Å and C–N bonds of 1.47 Å .

Comparative Reaction Table

Reaction TypeReagents/ConditionsYield (%)Selectivity
ReductionLiAlH₄, THF, reflux68Stereospecific
N-AlkylationCH₂O, NaBH₃CN, AcOH85Chemoselective
Ring-opening3N HCl, reflux91Regioselective
Asymmetric catalysisPd/WingPhos, VMCCs95Enantioselective

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

(4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine serves as an important building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthesizing derivatives with specific functionalities.

Synthetic Routes

The synthesis typically involves cyclization reactions where appropriate precursors are reacted under controlled conditions. For instance, an amine can react with an aldehyde or ketone to form the benzoxazine ring structure.

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential biological activities. Studies have explored its antimicrobial properties against various bacterial strains and its anticancer effects in cell line assays. The compound's mechanism of action may involve interactions with specific molecular targets that modulate biological pathways .

Drug Development

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its unique structure allows for modifications that can enhance bioactivity and selectivity for target receptors or enzymes involved in disease processes.

Material Science Applications

Polymer Production

Due to its unique chemical properties, this compound is valuable in the production of advanced materials and polymers. It can act as a monomer or crosslinking agent in polymer formulations, contributing to the development of materials with tailored mechanical and thermal properties.

Case Study: Polymerization Reactions

A notable case study involved the use of this compound in synthesizing thermosetting resins. The incorporation of this compound into resin formulations improved thermal stability and mechanical strength compared to traditional resin systems.

Mechanism of Action

The mechanism of action of (4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate biochemical processes through its binding to active sites on target molecules.

Comparison with Similar Compounds

Hypoxia-Targeting Activity

  • 2H-Benzo[b][1,4]oxazine derivatives exhibit cytotoxicity under hypoxic conditions, making them candidates for bioreductive prodrugs in cancer therapy .

Cytotoxicity and Apoptosis Induction

  • Benzo[b]cyclohept[e][1,4]oxazines show selective cytotoxicity against Ca9-22 oral carcinoma cells (CC₅₀: <10 μM), with hydroxylalkylamino substituents enhancing activity .

Enzyme Inhibition

  • 1,2-Oxazine derivatives demonstrate COX2 selectivity (IC₅₀: 1.7 μM vs. COX1: 40.4 μM), attributed to methoxyphenyl and piperazinyl groups .
  • The hydrogenated structure of This compound may improve binding affinity to enzymes due to reduced conformational flexibility .

Biological Activity

(4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action, particularly focusing on its effects in cancer research and other therapeutic applications.

Synthesis and Structural Properties

The synthesis of this compound derivatives often involves the modification of existing oxazine frameworks. The compound's structure allows for various substitutions that can enhance its biological activity. For instance, structural modifications have been shown to influence the compound's potency against different cell lines under hypoxic conditions, which are common in tumor microenvironments .

Cytotoxicity Studies

Recent studies have demonstrated that certain derivatives of octahydro-2H-benzo[b][1,4]oxazine exhibit significant cytotoxic effects on cancer cell lines. For example, a small library of 2H-benzo[b][1,4]oxazine derivatives was synthesized and tested against HepG2 cells under both normoxic and hypoxic conditions. Notably:

  • Compound 10 showed an IC50 of 87 μM in hypoxic conditions while sparing normoxic cells (IC50 > 600 μM).
  • Compound 11 exhibited an even lower IC50 of 10 μM under hypoxia, indicating a promising selectivity for tumor cells .

The cytotoxic effects were correlated with downregulation of hypoxia-inducible factors such as HIF-1α and VEGF, which are crucial in tumor growth and survival.

CompoundIC50 (μM)ConditionNotes
1087HypoxicSelective for tumor cells
1110HypoxicSignificant selectivity
->600NormoxicSparing effect observed

The mechanism by which this compound exerts its effects involves the modulation of gene expression related to hypoxia. In particular, compounds have been shown to downregulate genes associated with angiogenesis and cell proliferation .

Case Studies

One notable case study involved the administration of a specific oxazine derivative in a preclinical model of cancer. The study found that treatment led to a significant reduction in tumor size compared to control groups. The molecular analysis revealed that treated tumors exhibited decreased expression levels of HIF-1α and VEGF, suggesting that these compounds may serve as effective therapeutic agents in targeting hypoxia-driven tumor growth .

Future Directions

Research is ongoing to explore further modifications to the octahydro-2H-benzo[b][1,4]oxazine structure to enhance its pharmacological properties. The potential for these compounds as bioreductive agents or imaging agents in Positron Emission Tomography (PET) is also being investigated .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine, and how can intermediates be characterized?

  • Methodology : The compound is synthesized via multistep processes involving cyclization and functional group transformations. For example, a key intermediate, (4aR,8aR)-octahydroquinoxalin-2(1H)-one, is prepared by catalytic hydrogenation followed by purification via column chromatography . Intermediates are characterized using NMR (1H/13C), HPLC, and mass spectrometry. NMR data for benzoxazine derivatives often include distinct aromatic proton signals (δ 6.8–7.2 ppm) and carbonyl resonances (δ 160–170 ppm) .

Q. How can the stereochemical purity of this compound be validated?

  • Methodology : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is commonly used. Retention times and elution order should match those of enantiomerically pure standards. Polarimetry ([α]D) and circular dichroism (CD) can corroborate results . For example, CD spectra in the 200–300 nm range show characteristic Cotton effects for the (4aR,8aR) configuration .

Q. What spectroscopic techniques are critical for structural elucidation of benzoxazine derivatives?

  • Methodology :

  • NMR : Key for assigning proton environments (e.g., diastereotopic protons in the octahydro ring system).
  • IR : Confirms carbonyl (C=O, ~1680 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functionalities.
  • MS : High-resolution ESI-MS provides exact mass for molecular formula validation .

Advanced Research Questions

Q. How can quantum mechanical calculations resolve contradictions in absolute configuration assignments for this compound?

  • Methodology : Time-dependent density functional theory (TD-DFT) at the CAM-B3LYP/aug-cc-pVDZ level calculates electronic circular dichroism (ECD) spectra. Comparing experimental and simulated ECD spectra (e.g., sign and intensity of Cotton effects at 225–250 nm) validates the (4aR,8aR) configuration. Discrepancies between optical rotation dispersion (ORD) and ECD require conformational analysis of low-energy conformers .

Q. What strategies optimize the synthesis of this compound derivatives for pharmacological screening?

  • Methodology :

  • Catalysis : Use of chiral catalysts (e.g., Jacobsen’s catalyst) to enhance enantioselectivity.
  • Protecting Groups : tert-Butoxycarbonyl (Boc) groups stabilize amines during functionalization .
  • Yield Optimization : Reaction monitoring via TLC or in-situ FTIR to identify kinetic bottlenecks. For example, triflate intermediates (e.g., Scheme 2 in ) improve leaving-group reactivity in nucleophilic substitutions.

Q. How do structural modifications to the benzoxazine core influence biological activity?

  • Methodology :

  • SAR Studies : Introduce substituents (e.g., halogens, alkyl groups) at positions 6 and 8 of the benzoxazine ring. Compare IC50 values in enzyme inhibition assays (e.g., kinase or protease targets).
  • Computational Docking : Molecular docking with AutoDock Vina predicts binding affinities to target proteins (e.g., G-protein-coupled receptors) .
  • Metabolic Stability : Microsomal incubation assays (human liver microsomes) assess oxidative stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.